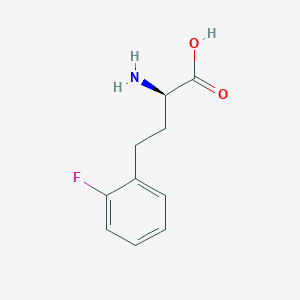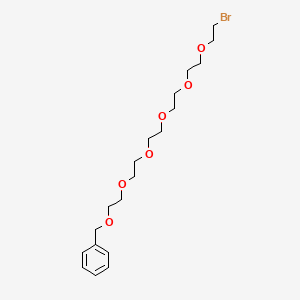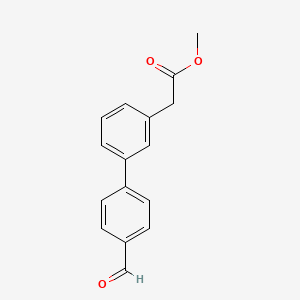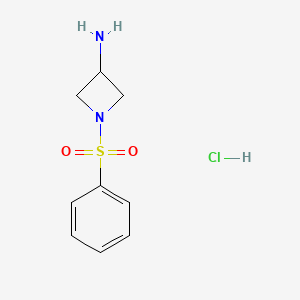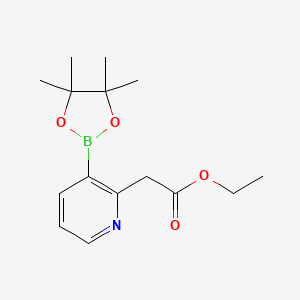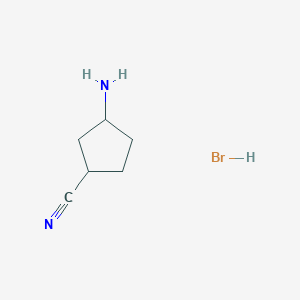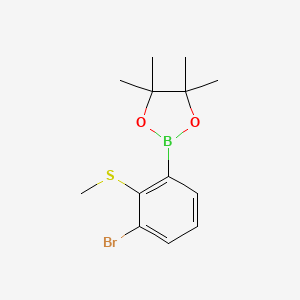
3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester” is a chemical compound with the molecular formula C13H18BBrO2S . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pinacol boronic esters like “3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester” can be achieved through various methods. One such method involves the reaction between aryl Grignard reagents or aryllithium species with trialkyl boronates . Another approach involves a metal-free synthetic method for arylboronic pinacol esters from easily available aromatic amines as starting materials .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester” can be analyzed using 11B NMR spectroscopy . This technique can determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols .Chemical Reactions Analysis
Pinacol boronic esters, including “3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester”, can undergo catalytic protodeboronation, a process that is not well developed compared to the functionalizing deboronation of alkyl boronic esters . This process can be paired with a Matteson–CH2– homologation to allow for formal anti-Markovnikov alkene hydromethylation .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-bromo-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(15)11(9)18-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYELLSSMNFBVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

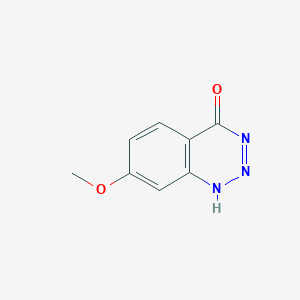
sulfonamide](/img/structure/B8096259.png)
